molecular formula C22H27N7O B5548975 1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole

1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole

Cat. No.: B5548975
M. Wt: 405.5 g/mol
InChI Key: UDEOJVDYGWTBRF-UHFFFAOYSA-N
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Description

1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C22H27N7O and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.22770851 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

1-(2-{4-[2-Methyl-6-(1-Pyrrolidinyl)-4-Pyrimidinyl]-1-Piperazinyl}-2-Oxoethyl)-1H-Benzimidazole and its derivatives have been studied for their potential anticancer activities. A study by Çiftçi, Temel, and Yurttaş (2021) synthesized novel derivatives of this compound and evaluated their anticancer effects against A549 lung adenocarcinoma and C6 rat glioma cell lines. The results showed that some derivatives, specifically compounds 2e, 2f, and 2k, demonstrated significant antitumor activity with selective cytotoxicities and high apoptotic cell percentages on both cell lines (Çiftçi, Temel, & Yurttaş, 2021).

DNA Detection and Fluorescent Probing

Perin et al. (2011) explored the application of benzimidazole derivatives as potential fluorescent probes for DNA detection. They synthesized novel benzimidazo[1,2-a]quinolines, substituted with various nuclei including piperidine, pyrrolidine, and piperazine, and assessed their properties through fluorescence spectroscopy. These compounds exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting potential applications as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Corrosion Inhibition

Yadav et al. (2016) conducted a study on the inhibition of corrosion using synthesized benzimidazole derivatives. The study focused on N80 steel in hydrochloric acid, where derivatives like 2-(1-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)phenol and 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol showed significant corrosion inhibition efficiency. This research highlights the potential of these compounds in corrosion inhibition applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Antibacterial Properties

Research by Tucker et al. (1998) on oxazolidinones, a class of synthetic antibacterial agents, included the study of piperazinyl oxazolidinones with various heteroaromatic rings. These compounds showed promising antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, indicating their potential use in antibacterial therapies (Tucker, Allwine, Grega, Barbachyn, Klock, Adamski, Brickner, Hutchinson, Ford, Zurenko, Conradi, Burton, & Jensen, 1998).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-17-24-20(26-8-4-5-9-26)14-21(25-17)27-10-12-28(13-11-27)22(30)15-29-16-23-18-6-2-3-7-19(18)29/h2-3,6-7,14,16H,4-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEOJVDYGWTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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